5-bromobenzo[b]thiophen-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrOS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNHIUBOBYGRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromobenzo B Thiophen 3 2h One and Its Analogues
Precursor-Based Synthesis Routes for Benzothiophenones
Preparation from Thioisatines and Related Thioketones
The synthesis of benzothiophenone derivatives can be achieved through various precursor-based routes. One notable method involves the use of thioketones. For instance, thiobenzophenone (B74592), a stable thioketone, can be synthesized by reacting sodium hydrosulfide (B80085) with diphenyldichloromethane or by sulfiding benzophenone (B1666685) with hydrogen sulfide (B99878). wikipedia.org Although stable, thiobenzophenone is reactive as a dipolarophile and dienophile, readily participating in cycloaddition reactions. wikipedia.org These reactions are fundamental in constructing more complex molecular frameworks.
Another approach involves the dimerization of transient thiocarbonyl S-methanides, which are generated from the reaction of aryl (selenophen-2-yl) thioketones with diazomethane. researchgate.net This process can lead to the formation of sterically crowded 1,3-dithiolanes. researchgate.net Additionally, organocatalytic cascade reactions involving 2-alkylidene benzo[b]thiophenone derivatives and enones provide a pathway to spirocyclic benzothiophenones. buchler-gmbh.comacs.org
Utilization of Halogenated Precursors in Ring-Closure and Cyclization Reactions
Halogenated precursors are pivotal in the synthesis of benzothiophenones through ring-closure and cyclization reactions. A common strategy involves the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides in the presence of copper(II) sulfate (B86663) to produce 3-halo substituted benzo[b]thiophenes in high yields. researchgate.net
Furthermore, 5-bromobenzo[b]thiophene (B107969) can be a starting material for producing 5-bromobenzo[b]thiophene-3-carboxylic acid via a Friedel-Crafts reaction followed by oxidation. google.com However, the commercial unavailability of 5-bromobenzo[b]thiophene often necessitates its synthesis from other appropriate reagents, adding complexity to the process. google.com
Ring-closure reactions can also be achieved through the intramolecular nucleophilic substitution of thiophenoxide. researchgate.net This method has been successfully applied to the synthesis of 4,5-dihydroisoxazoles and 4,5-dihydropyrazoles. researchgate.net Additionally, diaryliodonium salts can trigger electrophilic cyclization reactions, acting as arylation reagents to form aryl-substituted compounds or participating in benzocyclization to yield benzocycles. sioc-journal.cn
A convenient one-pot procedure for synthesizing benzo[b]thiophenes from o-halo-ethynylbenzene precursors has also been described. nih.gov This method is versatile, allowing for the preparation of various substituted benzo[b]thiophenes in good to high yields. nih.gov
One-Pot Benzannulation Strategies for Substituted Benzo[b]thiophenes
One-pot benzannulation strategies offer an efficient route to substituted benzo[b]thiophenes. rsc.org These methods often involve the reaction of 2-bromo alkynyl benzenes with sodium sulfide through a thiolation annulation process to furnish 2-substituted benzothiophenes. rsc.org Another approach utilizes regiocontrolled hetero-type benzannulations of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols to produce uniquely substituted benzothiophenes. mdpi.com
Transition-Metal-Catalyzed Approaches to Benzothiophenone Scaffolds
Palladium-Catalyzed C-S Coupling Methodologies
Palladium-catalyzed reactions are a cornerstone in the synthesis of benzothiophenone scaffolds. These methods often involve the cross-coupling of thiols with aromatic electrophiles to form aryl thioethers, which are important precursors. chemrxiv.org The use of monophosphine ligands with palladium has been shown to facilitate these C-S cross-coupling reactions effectively, even at room temperature with soluble bases. chemrxiv.org
A notable application is the palladium-catalyzed domino reaction that combines C-S bond formation, cross-coupling, and cyclization using thiourea (B124793) as a dihydrosulfide surrogate. organic-chemistry.org This approach provides access to structurally significant biarylthioethers and benzo[b]thiophenes in high yields. organic-chemistry.org The reaction tolerates a range of functional groups and is effective for both electron-rich and electron-poor aromatic systems. organic-chemistry.org Another efficient method involves an unusual palladium-catalyzed vinylic C-S coupling for the synthesis of benzothiophenes. nih.gov
Furthermore, palladium catalysis is employed in the synthesis of arylethylamines via the C(sp3)–C(sp3) cross-coupling of N,N-dialkylaminomethyltrifluoroborate salts with various benzyl (B1604629) chlorides and chloromethyl-heteroaryls. frontierspecialtychemicals.com Palladium-catalyzed domino C-S coupling/carbonylation reactions have also been developed for the synthesis of 2-carbonylbenzo[b]thiophene derivatives from 2-gem-dihalovinylthiophenols. nih.gov
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate derivatives can be achieved through a Suzuki coupling reaction of ethyl 5-bromobenzo[b]thiophene-3-carboxylate with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, catalyzed by Pd(dppf)Cl2. nih.govresearchgate.net
Table 1: Examples of Palladium-Catalyzed Synthesis of Benzothiophene (B83047) Derivatives
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Aryl iodides/bromides and thiourea | [Pd2dba3], Triphos, Cs2CO3 | Biarylthioethers, Benzo[b]thiophenes | High | organic-chemistry.org |
| 2-gem-dihalovinylthiophenols | Palladium catalyst | 2-carbonylbenzo[b]thiophene derivatives | Not specified | nih.gov |
Gold-Catalyzed Carbothiolation Reactions for Benzothiophenes
Gold-catalyzed reactions have emerged as a powerful tool for synthesizing benzothiophene derivatives. tandfonline.com A key strategy is the intramolecular carbothiolation of alkynes, which allows for the efficient synthesis of 2,3-disubstituted benzothiophenes from (α-alkoxy alkyl) (ortho-alkynyl phenyl) sulfides. organic-chemistry.orgnih.gov This atom-economic method proceeds under mild conditions with high efficiency, utilizing catalysts such as AuCl and AuCl3. organic-chemistry.org The mechanism is believed to involve the nucleophilic attack of the sulfur atom on the gold-activated alkyne, followed by a rearrangement. tandfonline.com
These gold-catalyzed cyclizations can be part of a series of transformations to create more complex structures. tandfonline.comtandfonline.com For instance, the initially formed benzothiophenes with propargyl or allenyl substituents can undergo a second gold-catalyzed cyclization, such as an intramolecular hydroarylation, to yield novel derivatives like 3-indenyl benzo[b]thiophenes. tandfonline.com The choice of the gold catalyst can be crucial for the success of these sequential reactions. tandfonline.com
Table 2: Gold Catalysts in Benzothiophene Synthesis
| Reaction Type | Catalyst | Substrate | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Intramolecular Carbothiolation | AuCl, AuCl3 | (α-alkoxy alkyl) (ortho-alkynyl phenyl) sulfides | 2,3-disubstituted benzothiophenes | Atom-economic, mild conditions | organic-chemistry.orgnih.gov |
Copper-Catalyzed Annulation Processes
Copper catalysis provides an efficient avenue for the synthesis of benzothiophenes and their fused derivatives through annulation reactions. These methods often involve the formation of key carbon-sulfur bonds to construct the thiophene (B33073) ring.
A notable copper-catalyzed domino synthesis allows for the creation of multi-substituted benzo[b]thiophenes. This process starts from 2-iodophenyl ketones and utilizes xanthate as a sulfur surrogate, proceeding through a radical cyclization mechanism. rsc.org This strategy has been extended to forge tetracyclic analogues through a double C–S/C–O bond formation. rsc.org
Another efficient approach uses thiocarboxylic acids as the sulfur source for synthesizing benzo[b]thiophene derivatives. figshare.com In the presence of a copper(I) iodide catalyst and 1,10-phenanthroline, this method provides a direct route to the benzothiophene core. figshare.com Furthermore, copper-catalyzed tandem cross-coupling reactions have been developed to construct benzo[b]thiophene-fused imidazopyridines and indoles. researchgate.net For instance, reacting 2-(2-bromophenyl)imidazo[1,2-a]pyridines with potassium sulfide (K₂S) in the presence of a copper catalyst leads to the formation of two C-S bonds, effectively building the thiophene ring onto the existing heterocyclic system. researchgate.net
An additional copper-catalyzed [4+2] annulation strategy has been developed for synthesizing benzothieno[2,3-c]pyridines from ketoxime acetates and acetoacetanilide, demonstrating the utility of copper in constructing complex fused systems. rsc.org
Metal-Free and Organocatalytic Syntheses of Benzothiophenone Derivatives
In recent years, metal-free and organocatalytic methods have gained prominence for their milder reaction conditions and reduced environmental impact. These strategies offer powerful alternatives for the synthesis of benzothiophenone and its derivatives.
Electrophilic Cyclization Strategies for Halogenated Benzothiophenes
Electrophilic cyclization is a key strategy for synthesizing halogenated benzothiophenes, which are valuable precursors for further functionalization. This approach typically involves the cyclization of an ortho-substituted aryl precursor containing a sulfur atom and an alkyne or a related reactive group.
One common method involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov Various electrophiles, including molecular iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS), can trigger the cyclization to yield 3-halogenated benzo[b]thiophenes. nih.govorganic-chemistry.org For example, the reaction of o-thioanisole-substituted ynamides with I₂, NBS, or NCS results in 3-halogenated 2-amidobenzothiophenes. organic-chemistry.orgorganic-chemistry.org These halogenated products can then undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, to introduce aryl, alkynyl, and vinyl groups at the 3-position. organic-chemistry.org
A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has also been employed as an electrophilic cyclizing agent for o-alkynyl thioanisoles, leading to 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org This reaction proceeds under mild, ambient temperature conditions and tolerates a range of functional groups. nih.gov
| Starting Material | Electrophile/Catalyst | Product | Yield | Reference |
| o-Anisole/o-Thioanisole Ynamides | I₂, NBS, NCS | 3-Halogenated 2-Amidobenzofurans/thiophenes | High | organic-chemistry.org |
| o-Alkynyl Thioanisoles | I₂, ICl, NIS, Br₂, NBS | 3-Halogenated Benzo[b]thiophenes | - | nih.gov |
| Alkynyl Thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted Benzo[b]thiophene | Excellent | nih.gov |
| 2-Alkynylthioanisoles | Sodium Halides / Copper Catalyst | 3-Halogenated Benzo[b]thiophenes | High | nih.govuwf.edu |
Aryne Reaction-Based Protocols for Benzo[b]thiophenes
Aryne chemistry offers a powerful and direct method for synthesizing substituted benzo[b]thiophenes. These highly reactive intermediates can be trapped intermolecularly to rapidly build the benzothiophene core.
A one-step synthesis involves the reaction of arynes, generated from easily accessible o-silylaryl triflates, with alkynyl sulfides. rsc.orgrsc.org This intermolecular reaction demonstrates good functional group tolerance, allowing for the synthesis of a wide range of 3-substituted benzothiophenes. rsc.orgrsc.org The versatility of this method is further highlighted by the ability to perform subsequent C2 functionalizations, leading to diverse multisubstituted benzothiophene derivatives. rsc.org The aryne precursors themselves, such as trimethylsilylaryl triflates, can be prepared in a few steps from readily available starting materials like phenol. orgsyn.org
| Aryne Precursor | Reactant | Product | Key Features | Reference |
| o-Silylaryl triflate | Alkynyl sulfide | 3-Substituted benzo[b]thiophene | One-step, good functional group tolerance | rsc.orgrsc.org |
Organocatalyzed Enantioselective Cycloaddition Reactions Involving Benzothiophenone Imines
Organocatalysis has enabled the development of highly enantioselective reactions for constructing complex chiral molecules containing the benzothiophenone framework. A prominent example is the [3+2] cycloaddition reaction.
An organocatalytic enantioselective [3+2] cycloaddition has been developed between N-2,2-difluoroethylbenzothiophenone imines and 2-arylidene-1,3-indandiones. mdpi.comdntb.gov.ua This reaction efficiently produces dispiro[benzothiophenone-indandione-pyrrolidine] derivatives, which feature three stereocenters. mdpi.comresearchgate.net The reaction proceeds with high yields (84–98%) and good to excellent diastereoselectivities and enantioselectivities. mdpi.comdntb.gov.ua The utility of this method was demonstrated by its successful application on a gram-scale without loss of yield or enantioselectivity. mdpi.com
Similarly, imines derived from the condensation of benzo[b]thiophene-2,3-dione (B19949) can serve as substrates in asymmetric organocatalyzed [3+2] cycloaddition reactions to generate a library of regiodiverse bispiro-compounds. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | Yield | Enantiomeric Excess (ee) | Reference |
| N-2,2-Difluoroethylbenzothiophenone imine | 2-Arylidene-1,3-indandione | Dispiro[benzothiophenone-indandione-pyrrolidine] | 84–98% | 3–93% | mdpi.comdntb.gov.ua |
| Imine from Benzo[b]thiophene-2,3-dione | Methyleneindolinones | Bispiro[oxindole-pyrrolidine-benzothiophenone] | 85–96% | 65–99% | researchgate.net |
Acid-Controlled Condensation Reactions for Ketoimine Derivatives
The synthesis of key intermediates, such as ketoimines derived from benzothiophenones, can be achieved through acid-controlled condensation reactions. These intermediates are valuable for subsequent transformations.
A notable example is the acid-controlled condensation of benzo[b]thiophene-2,3-dione with 2,2,2-trifluoroethylamine. researchgate.netresearchgate.net By carefully selecting the acidic catalyst, the reaction can be directed to selectively form either the 2-imino or 3-imino derivative. researchgate.net These resulting CF₃-containing ketoimines are versatile substrates for further reactions, such as the organocatalyzed [3+2] cycloadditions mentioned previously, to construct complex bispiro-compounds. researchgate.netresearchgate.net
Advanced Synthetic Techniques and Derivatization
Modern synthetic chemistry employs advanced techniques to improve efficiency, and the derivatization of the benzothiophenone core is crucial for creating analogues with diverse properties.
Microwave-assisted synthesis has emerged as a powerful tool for the rapid preparation of benzothiophene scaffolds. For instance, the irradiation of 2-halobenzonitriles and methyl thioglycolate with microwaves provides quick access to 3-aminobenzo[b]thiophenes in high yields. rsc.orgrsc.org This method has been applied to the synthesis of various kinase inhibitor scaffolds. rsc.org
Electrochemical methods offer a green and efficient alternative for synthesis. An electrochemically-promoted approach has been developed for the synthesis of benzo[b]thiophene-1,1-dioxides from sulfonhydrazides and internal alkynes, avoiding the need for transition metal catalysts or stoichiometric oxidants. nih.gov
The derivatization of the 5-bromobenzo[b]thiophene core is of significant interest for structure-activity relationship studies. The bromine atom at the C-5 position is particularly useful for modification via cross-coupling reactions. For example, starting from ethyl 5-bromobenzo[b]thiophene-3-carboxylate, the 5-bromo group can be substituted using a Suzuki coupling with boronic esters, such as 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. nih.govresearchgate.net The ester at the C-3 position can then be hydrolyzed and converted to various amides, leading to a library of benzo[b]thiophene-3-carboxylic acid derivatives for biological evaluation. nih.gov Similarly, 3-bromobenzo[b]thiophene 1,1-dioxide can be used as a starting point to introduce various aryl and heteroaryl thio-substituents at the C-3 position. peerj.com
| Technique | Starting Materials | Product | Key Advantage | Reference |
| Microwave Synthesis | 2-Halobenzonitriles, Methyl thioglycolate | 3-Aminobenzo[b]thiophenes | Rapid synthesis, high yields | rsc.orgrsc.org |
| Electrochemistry | Sulfonhydrazides, Internal alkynes | Benzo[b]thiophene-1,1-dioxides | Catalyst- and oxidant-free | nih.gov |
| Derivatization (Suzuki Coupling) | Ethyl 5-bromobenzo[b]thiophene-3-carboxylate | 5-Arylbenzo[b]thiophene-3-carboxylates | C-5 functionalization | nih.govresearchgate.net |
| Derivatization (Amide Coupling) | 5-Arylbenzo[b]thiophene-3-carboxylic acid | 5-Arylbenzo[b]thiophene-3-carboxamides | C-3 functionalization | nih.gov |
Microwave-Assisted Synthesis Protocols for Aminobenzothiophenes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.org This technology has been successfully applied to the synthesis of aminobenzothiophenes, which are valuable precursors for more complex molecules.
One prominent method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine (B128534) in DMSO. rsc.org Under microwave irradiation at 130 °C, this reaction provides rapid access to 3-aminobenzo[b]thiophenes in yields ranging from 58–96%. rsc.org This transformation has proven useful in the synthesis of various biologically active scaffolds, including kinase inhibitors. rsc.org
The scope of this microwave-assisted synthesis has been explored with various substituted 2-halobenzonitriles, demonstrating its versatility. The following table summarizes the synthesis of several 3-aminobenzothiophene derivatives using this protocol. rsc.org
| Entry | R | X | Z | Time (min) | Product | Yield (%) |
| 1 | 5-Br | Br | C | 11 | 5a | 87 |
| 2 | 5-CN | Cl | C | 11 | 5b | 82 |
| 3 | 5-CF3 | Cl | C | 11 | 5c | 96 |
| 4 | 5-F | Cl | C | 11 | 5d | 79 |
| 5 | 6-F | Cl | C | 11 | 5e | 84 |
| 6 | 4-F | Cl | C | 11 | 5f | 58 |
| 7 | 5-OMe | Cl | C | 11 | 5g | 89 |
| 8 | H | Br | C | 11 | 5h | 85 |
| 9 | H | Cl | N | 11 | 16 | 65 |
| Adapted from reference rsc.org. The reaction was carried out with 2-halobenzonitriles, methyl thioglycolate, and Et3N in DMSO under microwave irradiation at 130 °C. |
Another significant microwave-assisted approach is the Gewald reaction, which is used to produce 5-substituted 2-aminothiophenes. organic-chemistry.org This one-pot, three-component reaction involves an aldehyde, an activated nitrile, and elemental sulfur in the presence of a base like morpholine. organic-chemistry.org Microwave irradiation at 70°C for 20 minutes significantly shortens the reaction time compared to the 4 hours required for classical heating, while also improving yields and purity. organic-chemistry.org
Electrochemical Synthesis Methods for Benzothiophenes
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents, catalysts, and external oxidants. rsc.orgacs.org Several electrochemical protocols have been developed for the synthesis of benzothiophene derivatives.
A notable method involves the electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates. rsc.orgacs.org This process, conducted under catalyst- and external oxidant-free conditions, provides an efficient route to 3-sulfonated benzothiophenes. rsc.orgacs.org The reaction proceeds through a cascade radical process initiated by the electrochemical generation of a sulfonyl radical. rsc.org
Another innovative electrochemical approach is the paired electrolysis for the synthesis of 2-aryl-substituted benzothiophenes. xmu.edu.cn This method utilizes the reaction of 2-methylthiobenzendiazonium salts and alkynes in an undivided cell. xmu.edu.cn Optimal conditions were found to be a graphite (B72142) felt anode, a Ni plate cathode, and n-Bu4NBF4 as the supporting electrolyte in DMSO, operating at a constant current density of 4 mA·cm–2. xmu.edu.cn This protocol demonstrates good substrate scope and functional group tolerance. xmu.edu.cn
Furthermore, an electrochemical method for synthesizing benzothiophene-1,1-dioxides has been developed through the reaction of sulfonhydrazides with internal alkynes. rsc.org This reaction proceeds at room temperature in an undivided cell via constant current electrolysis and is notable for its selective ipso-addition pathway, which leads to a strained quaternary spirocyclization intermediate. rsc.org
The table below summarizes these diverse electrochemical approaches to benzothiophene synthesis.
| Method | Starting Materials | Product | Key Features |
| Sulfonylation/Cyclization | 2-Alkynylthioanisoles, Sodium Sulfinates | 3-Sulfonated Benzothiophenes | Catalyst- and oxidant-free, tandem radical pathway. rsc.orgacs.org |
| Paired Electrolysis | 2-Methylthiobenzendiazonium Salts, Alkynes | 2-Aryl-Substituted Benzothiophenes | Utilizes aryl diazonium salts as aryl radical precursors. xmu.edu.cn |
| Strained Spirocyclization | Sulfonhydrazides, Internal Alkynes | Benzothiophene-1,1-dioxides | Avoids transition metal catalysts, proceeds via selective ipso-addition. rsc.org |
Derivatization from 5-Bromobenzo[b]thiophene-3-carboxylic Acid
5-Bromobenzo[b]thiophene-3-carboxylic acid is a key intermediate for the synthesis of various functionalized benzothiophene derivatives. google.comscbt.com One of the synthetic routes to this compound involves a Friedel-Crafts reaction on 5-bromobenzo[b]thiophene to introduce an acetyl group at the 3-position, followed by oxidation with sodium hypochlorite. google.com
This carboxylic acid can then be further derivatized. For instance, it serves as a precursor for producing 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives, which are potent prostaglandin (B15479496) D2 (PGD2) antagonists. google.com A process has been developed where 5-benzenesulfonyloxybenzo[b]thiophene-3-carboxylic acid, derived from the bromo-analogue, is treated with sodium hydroxide (B78521) to yield the desired 5-hydroxy derivative. google.com
The following table outlines a key derivatization step.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 5-Benzenesulfonyloxybenzo[b]thiophene-3-carboxylic acid | 1 N Sodium Hydroxide, 40°C, 8 hours | 5-Hydroxybenzo[b]thiophene-3-carboxylic acid | 96.6 |
| Adapted from reference google.com. |
The reactivity of the carboxyl group in 5-bromobenzo[b]thiophene-3-carboxylic acid allows for a range of transformations, making it a versatile building block in the synthesis of complex heterocyclic systems for various applications. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 5 Bromobenzo B Thiophen 3 2h One and Derivatives
Oxidation of Benzothiophenone Derivatives to Sulfones
The oxidation of the sulfur atom in the benzothiophene (B83047) core is a key transformation, yielding benzo[b]thiophene-1,1-dioxides, commonly known as sulfones. This modification significantly alters the electronic properties and chemical reactivity of the molecule. The sulfonyl group acts as a strong electron-withdrawing group, influencing the acidity of adjacent methylene (B1212753) protons and the susceptibility of the molecule to various chemical reactions. researchgate.net The resulting benzo[b]thiophen-3(2H)-one 1,1-dioxide scaffold is a versatile building block in the synthesis of various heterocyclic and spirocyclic compounds. researchgate.net
Several oxidizing agents have been effectively employed for the conversion of benzothiophenones and related thiochromanones to their corresponding sulfones. The choice of oxidant and reaction conditions can be tuned to achieve either the intermediate sulfoxide (B87167) or the fully oxidized sulfone. acs.org
Common methods for the synthesis of benzothiophene sulfones include:
Hydrogen Peroxide: A mixture of hydrogen peroxide in acetic acid is a frequently used reagent for this transformation. For instance, 3-bromobenzo[b]thiophene can be converted to 3-bromobenzo[b]thiophene 1,1-dioxide in high yield by heating with 30% aqueous hydrogen peroxide in acetic acid. nih.gov A facile and efficient method for the oxidation of electron-poor benzo[b]thiophenes involves an aqueous solution of hydrogen peroxide and phosphorus pentoxide (P2O5). researchgate.net This system is stable and effective even for substrates where the sulfur atom is deactivated towards oxidation. researchgate.net Similarly, the oxidation of 2-arylidene-benzo[b]thiophen-3(2H)-ones (thioaurones) with hydrogen peroxide is a general method for preparing the corresponding 1,1-dioxides. researchgate.net
meta-Chloroperoxybenzoic acid (m-CPBA): As a powerful and selective oxidizing agent, m-CPBA is widely used for the oxidation of sulfides. wikipedia.orgderpharmachemica.com The reaction can be controlled to produce either the sulfoxide or the sulfone by adjusting the stoichiometry of the m-CPBA used. derpharmachemica.com Typically, using two or more equivalents of m-CPBA relative to the sulfide (B99878) substrate leads to the formation of the sulfone. derpharmachemica.com
Dimethyldioxirane (DMD): DMD is another potent oxidant used for converting thiochromanones into their sulfoxides and sulfones. acs.org The extent of oxidation is dependent on the amount of DMD used in the reaction. acs.org This method has been compared with H2O2–P2O5 and H2O2/trifluoroacetic anhydride (B1165640) (TFAA) systems for the oxidation of benzo[b]thiophene carboxamides, with DMD affording comparable yields to the H2O2–P2O5 method. researchgate.net
The oxidation of the sulfide to a sulfone increases the potency of some biologically active thiochromane derivatives. rsc.org The resulting sulfones, such as benzo[b]thiophen-3(2H)-one 1,1-dioxide and its derivatives, are valuable intermediates. researchgate.netresearchgate.net For example, they can undergo condensation reactions with aromatic aldehydes to form 2-(arylidene)benzo[b]thiophen-3(2H)-one 1,1-dioxides. researchgate.net
The following table summarizes various reported conditions for the oxidation of benzo[b]thiophene derivatives to their corresponding sulfones.
Table 1: Oxidation of Benzothiophene Derivatives to Sulfones
| Substrate | Oxidizing Agent(s) | Solvent | Conditions | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| 3-Bromobenzo[b]thiophene | 30% aq. H₂O₂ | Acetic Acid | 100 °C, 1 h | 3-Bromobenzo[b]thiophene 1,1-dioxide | 89 | nih.gov |
| 1-Thiochromanone | Dimethyldioxirane (DMD) | Not specified | Not specified | 1-Thiochromanone 1,1-dioxide | Not specified | acs.org |
| Arylbutylsulfide | m-CPBA (2.0 equiv.) | THF | 35 °C, 20-50 min | Arylbutylsulfone | High | derpharmachemica.com |
| Benzo[b]thiophene carboxamides | aq. H₂O₂ – P₂O₅ (2 equiv.) | Acetonitrile | Room temp. | Benzo[b]thiophene carboxamide 1,1-dioxides | Excellent | researchgate.net |
| 2-Arylidene-3(2H)-thianaphthenone | Hydrogen Peroxide | Not specified | Not specified | 2-Arylidene-3(2H)-thianaphthenone-1,1-dioxide | Not specified | researchgate.net |
Advanced Research Applications and Functional Material Development of 5 Bromobenzo B Thiophen 3 2h One
Building Blocks for Complex Organic Molecules
The structural framework of 5-bromobenzo[b]thiophen-3(2H)-one serves as a foundational element for the synthesis of larger, more complex molecular systems. The reactivity of its ketone functional group and the potential for cross-coupling reactions at the bromine-substituted position make it a strategic starting point for creating polycyclic aromatic and heteroaromatic compounds.
Synthesis of Polycyclic Aromatic Systems and Heteroacenes
Polycyclic heteroaromatic systems (PHAs) and heteroacenes are classes of organic compounds that have garnered significant interest for their applications in materials science. ccspublishing.org.cntcichemicals.com Benzo[b]thiophene derivatives are crucial components in the construction of these fused heterocycles. ccspublishing.org.cn The synthesis of such complex molecules often relies on annulation reactions, where additional rings are fused onto a core structure. ccspublishing.org.cn
Methodologies like the Fiesselmann thiophene (B33073) synthesis and the Fischer indole (B1671886) synthesis are key strategies for building these extended π-systems. acs.orgacs.org For instance, a general and effective pathway to create fused N,S-heteroacenes involves the reaction of thiophen-3(2H)-one intermediates with arylhydrazines. acs.orgacs.org This approach has been successfully applied to synthesize various thieno[3,2-b]indole-based heteroacenes. acs.orgacs.orgresearchgate.net Starting with a bromo-substituted precursor like this compound allows for the introduction of a bromine atom into the final heteroacene product. This bromine atom can then serve as a handle for further functionalization through common cross-coupling reactions, enabling the synthesis of a diverse library of complex polycyclic molecules. cymitquimica.com
Construction of N,S-Heterotetracene Frameworks
A specific and important application of benzo[b]thiophen-3(2H)-one derivatives is in the construction of N,S-heterotetracenes, which are four-ring fused heteroaromatic systems containing both nitrogen and sulfur. The Fischer indolization reaction is a powerful method for this purpose. grafiati.comresearchgate.net In this synthetic strategy, a ketone, such as this compound, is reacted with an arylhydrazine. This reaction proceeds through an arylhydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to form the indole ring fused to the benzothiophene (B83047) core. grafiati.comresearchgate.net
This method has been effectively used to prepare 9H-thieno[2',3':4,5]thieno[3,2-b]indoles from the corresponding thieno[3,2-b]thiophen-3(2H)-ones. grafiati.comresearchgate.net By applying this to this compound, researchers can synthesize N,S-heterotetracenes that are specifically brominated on the benzo ring. The resulting bromo-substituted N,S-heterotetracene can be isolated and subsequently used in further synthetic modifications.
Formation of Dithieno[3,2-b:2',3'-d]thiophene-Based Hexaheteroacenes
The versatility of the benzo[b]thiophen-3(2H)-one scaffold extends to the synthesis of even larger fused systems, such as hexaheteroacenes based on the dithieno[3,2-b:2',3'-d]thiophene (DTT) core. grafiati.com The DTT framework is known for its rigidity, planarity, and extended π-conjugation, making it a desirable component for organic electronic materials. mdpi.com
An established route to DTT-based hexaheteroacenes begins with related fused ketones like benzo[b]thieno[2,3-d]thiophen-3(2H)-ones. grafiati.com The synthesis involves a multi-step sequence that first converts the ketone into a more reactive intermediate, which is then elaborated to build the final hexaheteroacene structure. grafiati.com A key transformation in this sequence can be a reaction with a Vilsmeier reagent followed by treatment with hydroxylamine (B1172632) hydrochloride to create a chloronitrile intermediate, which is a precursor for further annulation reactions. grafiati.com This modular approach highlights the potential of using precursors derived from this compound to access novel, brominated DTT-based hexaheteroacenes, further expanding the library of complex heteroaromatic compounds available for materials science research.
Role in Organic Electronics and Photonics Research
The benzo[b]thiophene moiety is a privileged structure in the field of organic electronics and photonics. nih.gov Its derivatives are integral to the development of organic semiconductors, which are the active components in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). grafiati.comnih.govmdpi.comresearchgate.net The 5-bromo-substituted version of the benzo[b]thiophen-3(2H)-one core is particularly useful, as the bromine atom provides a reactive site for introducing various functional groups to tune the material's electronic and physical properties. cymitquimica.com
Development of Organic Semiconductors for Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible electronics. The performance of an OFET is highly dependent on the properties of the organic semiconductor used as the active layer. Fused-thiophene derivatives, including those based on the benzo[b]thiophene scaffold, are considered highly promising materials for this purpose due to their potential for high charge carrier mobility and environmental stability. mdpi.commdpi.comresearchgate.netacs.org
Research has demonstrated that solution-processable small molecules based on benzo[b]thieno[2,3-d]thiophene (BTT), a structural isomer of the core derived from this compound, can function as effective p-channel semiconductors in OFETs. mdpi.comresearchgate.net For example, OFETs fabricated with certain BTT derivatives have shown hole mobilities up to 0.005 cm²/Vs and high current on/off ratios exceeding 10⁶. mdpi.com
The synthesis of high-performance semiconductors often involves the strategic use of brominated precursors. For example, 6-bromobenzo[b]thiophene (B96252) has been used as a starting material in Suzuki coupling reactions to build larger, π-extended systems like bis grafiati.combenzothieno[2,3-d:2′,3′-d′]naphtho[2,3-b:6,7-b′]dithiophene (BBTNDT) derivatives, which have exhibited excellent OFET performance with mobilities as high as 7.0 cm² V⁻¹ s⁻¹. acs.org The bromine atom on precursors like 5-bromobenzo[b]thiophene (B107969) and its derivatives is crucial for these synthetic strategies, allowing for the construction of complex, high-performance organic semiconductors. cymitquimica.comacs.org
Table 1: Performance of OFETs based on Benzo[b]thiophene-related Semiconductors
| Semiconductor Material | Deposition Method | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio | Citation |
|---|---|---|---|---|
| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Solution Shearing | 0.005 | >10⁶ | mdpi.com |
Components for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells
Beyond transistors, benzo[b]thiophene derivatives are key components in optoelectronic devices that interact with light, such as OLEDs and OSCs. nih.gov In these applications, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the material's charge transport properties, are critical for device efficiency.
The utility of this structural class is also noted in the field of OLEDs, where materials based on benzo[b]thiophene serve as building blocks for emissive or charge-transporting layers. ambeed.com The ability to functionalize the core structure, often via a bromo-intermediate, allows for the fine-tuning of the electrochemical and photophysical properties required for efficient light emission.
Table 2: Effect of Benzo[b]thiophene Additives on Organic Solar Cell Performance
| Device Active Layer | Additive | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) | Citation |
|---|---|---|---|---|---|
| PBDT-DTBT:Y6 | None | --- | 23.32 | 0.69 | figshare.com |
| PBDT-DTBT:Y6 | BzTB5 | --- | 24.31 | 0.72 | figshare.com |
| PM6:Y6 | None | 14.2% | --- | --- | figshare.com |
| PM6:Y6 | BzT (unsubstituted) | 16.1% | --- | --- | figshare.com |
| D18:Y6 | None | 15.4% | --- | --- | figshare.com |
Exploration in Organic Photoelectric Materials
The benzo[b]thiophene core is a constituent of various organic functional materials, particularly organic semiconductors. ccspublishing.org.cngrafiati.com This is due to their potential for creating elongated and highly delocalized electronic structures, which are crucial for efficient charge transport. rsc.org While research may not always specify the 5-bromo-3-oxo variant, the broader class of benzo[b]thiophene derivatives is actively explored for applications in organic photoelectric devices.
Derivatives of the parent structure, benzo[b]thieno[2,3-d]thiophene, have been synthesized and evaluated as solution-processable organic semiconductors for organic thin-film transistors (OTFTs). mdpi.com For instance, Stille coupling reactions using a stannylated benzo[b]thieno[2,3-d]thiophene intermediate with aryl bromides yield compounds with excellent thermal stability and suitable electrochemical properties for use as p-type semiconductors in OTFTs. mdpi.com The strategic functionalization of the benzo[b]thiophene skeleton, often through halogenated intermediates, allows for the fine-tuning of the material's photophysical and electrochemical properties. semanticscholar.org This adaptability is key to developing new materials for organic electronics, such as light-emitting diodes and solar cells. semanticscholar.org
Intermediate in Chemical Biology Research and Scaffold Derivatization
In the realm of chemical biology and medicinal chemistry, this compound and its derivatives are pivotal scaffolds. The benzothiophene ring is considered a privileged structure, frequently appearing in biologically active compounds and serving as a foundational element for drug discovery. rsc.orgmdpi.com The bromo-substitution offers a convenient point for diversification, enabling the synthesis of libraries of compounds for screening against various biological targets.
Design and Synthesis of Kinase Inhibitor Scaffolds
The 5-bromobenzothiophene framework is a cornerstone in the design of potent kinase inhibitors, which are critical in oncology research. The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, a family of serine/threonine kinases, are implicated in tumorigenesis, making them a significant therapeutic target. acs.orgrsc.org
Researchers have developed highly selective inhibitors of PIM kinases based on a benzo grafiati.comlab-chemicals.comthieno[3,2-d]pyrimidin-4-one scaffold. rsc.orgacs.org The synthesis of these complex molecules often begins with precursors like 5-bromo-2-fluorobenzonitrile. acs.org This starting material undergoes condensation with methyl thioglycolate to form a 3-amino-5-bromobenzo[b]thiophene intermediate, which is then further elaborated into the final tricyclic inhibitor. acs.orgrsc.org The bromine atom on the benzothiophene ring allows for the introduction of various lipophilic groups via cross-coupling reactions, which can dramatically improve binding affinity to the kinase's ATP-binding pocket. acs.org
Table 1: PIM Kinase Inhibition Data for Benzo[b]thiophene Derivatives
| Compound | Pim-1 Kᵢ (nM) | Pim-2 Kᵢ (nM) | Pim-3 Kᵢ (nM) |
|---|---|---|---|
| 14j | 2 | 3 | 0.5 |
| HTS Hit 3b | 63 | 160 | - |
| 20c | - | - | Potent |
Data sourced from a study on 3H-Benzo grafiati.comlab-chemicals.comthieno[3,2-d]pyrimidin-4-ones as PIM kinase inhibitors. acs.org
The development of these inhibitors showcases the utility of the 5-bromobenzothiophene scaffold in creating compounds with nanomolar potency and high selectivity, as well as favorable pharmacokinetic properties like oral bioavailability. acs.org Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing these 3-aminobenzo[b]thiophene scaffolds. rsc.orgrsc.org
Scaffolds for Biologically Active Molecule Development
The 5-bromobenzothiophene scaffold is a versatile platform for developing a wide range of biologically active molecules beyond kinase inhibitors. grafiati.com The inherent drug-like properties of the benzo[b]thiophene nucleus make it a frequent component in molecules designed for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. grafiati.comacs.orgresearchgate.net
The bromine atom serves as a crucial anchor for derivatization. For example, in the development of anticancer agents targeting the RhoA/ROCK pathway, 5-bromobenzo[b]thiophene-3-carboxylic acid is used as a starting material. nih.govresearchgate.net Through Suzuki coupling reactions, the bromo group is replaced with other functionalities, such as a 1-methyl-1H-pyrazol group, to enhance anti-proliferative activity against cancer cell lines like MDA-MB-231. nih.govresearchgate.net
Furthermore, the benzo[b]thiophene motif has been incorporated into spirooxindole-based molecules to create inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.com These complex heterocyclic systems demonstrate how the benzo[b]thiophene core can be combined with other pharmacophores to generate novel therapeutic agents. mdpi.com The antimicrobial potential of bromo-substituted thiophene derivatives has also been highlighted, with some compounds showing remarkable efficacy against pathogenic bacteria. acs.org
Table 2: Examples of Biologically Active Benzo[b]thiophene Derivatives
| Derivative Class | Biological Target/Activity | Starting Material/Intermediate | Reference |
|---|---|---|---|
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | RhoA/ROCK Pathway Inhibition (Anticancer) | 5-bromobenzo[b]thiophene-3-carboxylic acid | nih.govresearchgate.net |
| Spirooxindole-benzo[b]thiophenes | Acetylcholinesterase (AChE) Inhibition | Benzo[b]thiophene chalcones | mdpi.com |
Precursors for Enzyme Modulators
The 5-bromobenzothiophene structure is a valuable precursor for creating molecules that modulate enzyme activity. Its utility has been demonstrated in the synthesis of inhibitors for various enzymes, including alkaline phosphatases and Rho kinase. researchgate.netresearchgate.net
In one study, derivatives of benzo[b]thiophene were synthesized and evaluated as inhibitors of tissue non-specific alkaline phosphatase (TNAP), an enzyme linked to osteoarthritis. researchgate.net The research led to the development of water-soluble benzothiopheno-tetramisole derivatives with inhibitory constants comparable to the known inhibitor levamisole. researchgate.net
Additionally, the development of Rho kinase (ROCK) inhibitors is an active area of research, and benzo[b]thiophene derivatives have been identified as promising candidates. researchgate.net Research into anticancer agents targeting the RhoA/ROCK pathway has utilized 5-bromobenzo[b]thiophene-3-carboxylic acid to synthesize a series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. nih.gov These compounds were found to significantly inhibit the proliferation, migration, and invasion of breast cancer cells by targeting this specific signaling pathway. nih.govresearchgate.net The synthesis relies on the bromo-intermediate to introduce structural diversity crucial for optimizing biological activity. nih.gov
The broader dibenzothiophene (B1670422) scaffold has also been functionalized to create water-soluble precursors for atomic oxygen [O(3P)]. nsf.gov These precursors are used in chemical biology to study the reactivity of this transient species with cellular components, particularly the oxidation of cysteine residues within proteins, offering a tool to probe and modulate enzyme function. nsf.gov
Future Research Directions and Emerging Opportunities in 5 Bromobenzo B Thiophen 3 2h One Chemistry
Development of Novel and Sustainable Synthetic Strategies
While methods for the synthesis of the broader benzo[b]thiophene class are established, the development of novel and more sustainable strategies for producing 5-bromobenzo[b]thiophen-3(2H)-one and its derivatives remains an active area of research. nih.govnih.gov Future efforts are likely to focus on the following:
Greener Synthetic Routes: Exploration of environmentally benign reaction conditions, such as the use of ethanol (B145695) as a solvent and sodium halides as halogen sources in the presence of copper(II) sulfate (B86663), presents a more sustainable alternative to traditional methods. nih.gov Microwave-assisted synthesis is another avenue being explored to accelerate reactions and reduce energy consumption. rsc.org
Exploration of Unprecedented Reactivity Pathways and Functionalizations
The unique electronic properties of the this compound core open up possibilities for exploring novel reactivity and functionalization patterns.
C-H Activation: Direct C-H activation has emerged as a powerful tool for the arylation of benzo[b]thiophenes, offering a more atom-economical approach compared to traditional cross-coupling reactions. acs.orgacs.org Future research will likely focus on developing milder reaction conditions and expanding the scope of compatible functional groups. acs.org For instance, the use of a Ag(I)-mediated C-H activation has shown promise for near-room-temperature C2-arylation of benzo[b]thiophenes. acs.orgacs.org
Cross-Coupling Reactions: The bromine atom at the C5-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings. ccspublishing.org.cnacs.org These reactions enable the introduction of a wide array of substituents, leading to the synthesis of novel compounds with tailored electronic and photophysical properties.
Domino and Cascade Reactions: Designing domino or cascade reactions initiated by the reactivity of the thioaurone moiety can lead to the efficient construction of complex fused heterocyclic systems. ccspublishing.org.cn
Advanced Applications in Materials Science and Device Fabrication
The benzo[b]thiophene core is a key component in organic semiconductors and organic light-emitting diodes (OLEDs). nih.gov The functionalization of this compound can lead to the development of new materials with enhanced properties.
Organic Electronics: By strategically modifying the structure of this compound, for example, through the introduction of various aryl groups, it is possible to tune the electronic properties of the resulting materials. This can lead to the development of more efficient organic field-effect transistors (OFETs) and solar cells.
Photoswitchable Materials: The incorporation of the hemithioindigo moiety, which can be derived from this compound, allows for the creation of light-switchable materials. ru.nl These materials have potential applications in molecular machines and responsive systems. ru.nl
Integration into Complex Multicomponent Systems for Targeted Research Objectives
The versatility of this compound as a building block makes it an ideal candidate for integration into more complex molecular architectures for targeted applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
